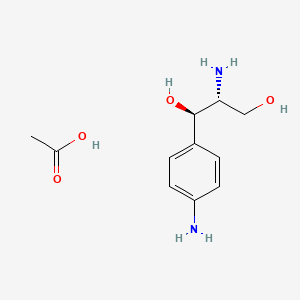
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate, also known as L-AP4, is a synthetic compound that acts as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release, and its activation has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate acts as an agonist for mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Upon activation, mGluR4 inhibits the release of glutamate, which is a major excitatory neurotransmitter in the brain. This inhibition of glutamate release has been shown to have a variety of neuroprotective effects, including reducing neuronal excitotoxicity and decreasing inflammation.
Biochemical and Physiological Effects
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate, decreasing neuronal excitability, and reducing inflammation. These effects have been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate as a research tool is its selectivity for mGluR4, which allows for more specific targeting of this receptor compared to other compounds that may have broader effects. However, one limitation is that (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate may have off-target effects at higher concentrations, which can complicate interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate and mGluR4 activation. One major area of interest is in the development of novel therapeutic agents for the treatment of neurological disorders such as Parkinson's disease and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of mGluR4 activation, and to identify potential off-target effects of (1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate and related compounds.
Méthodes De Synthèse
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One common method involves the condensation of L-aspartic acid with 4-nitrobenzyl alcohol, followed by reduction of the resulting nitro group and acetylation of the resulting amine.
Applications De Recherche Scientifique
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate has been extensively studied in both in vitro and in vivo experiments, and has been shown to have a variety of potential applications in scientific research. One major area of interest is in the study of neurological disorders such as Parkinson's disease and epilepsy, where mGluR4 activation has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
acetic acid;(1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.C2H4O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;1-2(3)4/h1-4,8-9,12-13H,5,10-11H2;1H3,(H,3,4)/t8-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBESJFZVUBSW-VTLYIQCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(C(CO)N)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,2r)-2-Amino-1-(4-aminophenyl)propane-1,3-diol acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

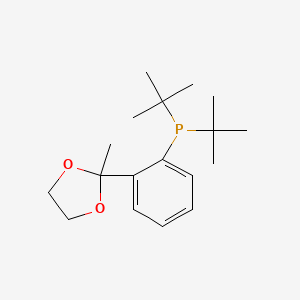
![trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598145.png)
![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)
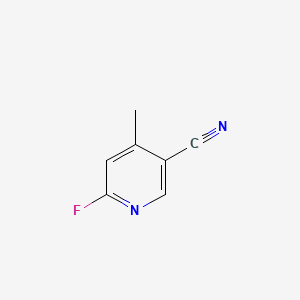
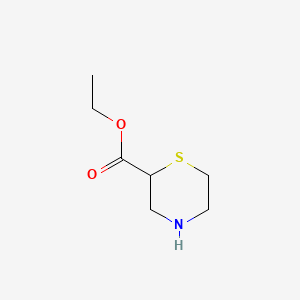
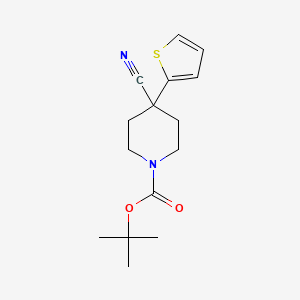

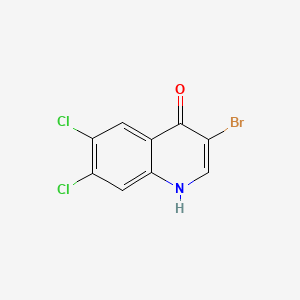

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)


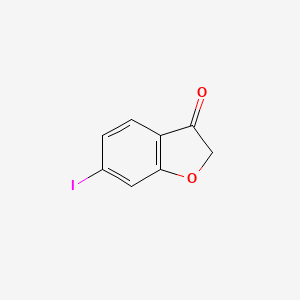
![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)